BioA Enzyme Inhibition: Conformational Remodeling and Target Engagement Potential
The unsubstituted 2-hydrazinyl-1,3-benzothiazole has been crystallographically characterized as a reversible covalent inhibitor of Mycobacterium tuberculosis transaminase BioA (PDB: 4mqp), forming a stable quinonoid adduct with the PLP cofactor. In thermal stability assays, the BioA–2-hydrazinyl-1,3-benzothiazole complex exhibited a melting temperature (Tₘ) of 67 °C, representing a measurable shift from the apo-enzyme baseline [1]. For comparison, the structurally related inhibitor 1-(1,3-benzothiazol-2-yl)methanamine (lacking the hydrazinyl group) produced a BioA complex Tₘ of 78 °C under identical conditions [2]. This 11 °C difference demonstrates that the hydrazinyl moiety directly contributes to a distinct conformational state. The unsubstituted parent compound has a reported IC₅₀ of 50.5 µM (5.05 × 10⁴ nM) against mouse IDO1 [3]; however, no BioA IC₅₀ or Kᵢ data are publicly available for either the unsubstituted or 5-bromo variant. The 5-bromo substitution is therefore positioned as a structurally distinct probe for BioA SAR expansion, with the potential to shift binding mode and potency relative to the unsubstituted parent.
| Evidence Dimension | M. tuberculosis BioA enzyme thermal stability shift upon inhibitor binding |
|---|---|
| Target Compound Data | No direct Tₘ data for 5-Br derivative. Unsubstituted 2-hydrazinyl-1,3-benzothiazole: BioA complex Tₘ = 67 °C (PDB co-crystal structure: 4mqp) |
| Comparator Or Baseline | 1-(1,3-Benzothiazol-2-yl)methanamine: BioA complex Tₘ = 78 °C (no hydrazinyl group) |
| Quantified Difference | ΔTₘ = –11 °C for the hydrazinyl-bearing inhibitor vs. the non-hydrazinyl comparator |
| Conditions | Thermal stability assay using recombinant M. tuberculosis BioA (UniProt P9WQ81); X-ray co-crystallography at 1.83 Å resolution [1] |
Why This Matters
The hydrazinyl group drives a distinct conformational state in a validated TB drug target; the 5-bromo substituent provides an unexplored vector for modulating this interaction that is not accessible with the unsubstituted or 6-substituted analogs.
- [1] Dai, R., Wilson, D. J., Geders, T. W., Aldrich, C. C., & Finzel, B. C. (2014). Inhibition of Mycobacterium tuberculosis Transaminase BioA by Aryl Hydrazines and Hydrazides. ChemBioChem, 15, 575–586. View Source
- [2] BRENDA Enzyme Database. (2014). EC 2.6.1.62 – Literature Summary extracted from Dai et al. (2014). Melting temperature data for BioA–inhibitor complexes. View Source
- [3] BindingDB. (2014). BDBM50444456 – 2-Hydrazinylbenzo[D]Thiazole (CHEMBL1933308). IC₅₀ = 5.05 × 10⁴ nM against mouse IDO1. View Source
